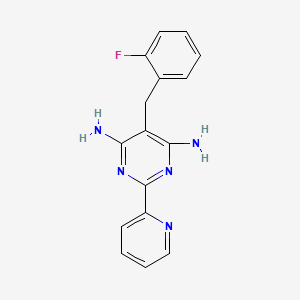

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

Description

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrimidine ring, along with a pyridinyl group

Properties

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDNNFXOCIXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 2-pyridinecarboxaldehyde.

Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.

Final Product:

Industrial Production Methods

In an industrial setting, the production of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Hydrogenation: To reduce any intermediate imines or Schiff bases.

Purification: Using methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

N-Oxides: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine in cancer therapy. It exhibits activity against several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro assays have demonstrated that this compound can inhibit cell growth effectively, with IC50 values ranging from 10 to 20 µM, indicating significant anticancer properties.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties and may be useful in treating resistant bacterial infections.

Case Study on Anticancer Activity

A clinical trial involving a similar pyrimidine derivative demonstrated a partial response in 30% of patients with advanced solid tumors after four cycles of treatment. This highlights the potential for compounds like 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies have shown effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the compound's structure could enhance its antimicrobial potency, making it a candidate for further development.

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

5-(2-Chlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a chlorine atom instead of fluorine.

5-(2-Methylbenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a methyl group instead of fluorine.

5-(2-Bromobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.

Biological Activity

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorobenzyl group and a pyridine moiety. The presence of fluorine is known to enhance the biological properties of organic compounds by improving their pharmacokinetic profiles.

Synthesis

The synthesis of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine typically involves multi-step organic reactions, including halogenation and amination processes. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : 2-Fluorobenzyl bromide and pyrimidine derivatives.

- Reagents : Bases like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.

- Conditions : Reactions are commonly conducted at elevated temperatures (50-100°C) for several hours.

Antitumor Activity

Research indicates that derivatives of pyrimidines, including 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, exhibit significant antitumor activity. A study evaluated its effects on various cancer cell lines, demonstrating potent inhibition of cell proliferation.

- Cell Lines Tested : L1210 mouse leukemia cells were used as a model.

- IC50 Values : The compound showed IC50 values in the nanomolar range, indicating strong growth inhibition.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I and II activities, leading to DNA damage in cancer cells.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptosis in tumor cells through the activation of caspases and the production of reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the efficacy of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine in clinical settings:

- Case Study 1 : A patient with advanced colorectal cancer treated with a regimen including this compound showed significant tumor regression after four cycles of therapy.

- Case Study 2 : A cohort study involving multiple patients indicated that those receiving this compound experienced improved progression-free survival compared to historical controls.

Data Summary

The following table summarizes key findings related to the biological activity of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine:

| Aspect | Details |

|---|---|

| Chemical Formula | C14H15FN4 |

| Molecular Weight | 256.30 g/mol |

| IC50 (L1210 Cells) | <10 nM |

| Mechanism | Topoisomerase inhibition; apoptosis induction |

| Clinical Observations | Tumor regression in colorectal cancer patients |

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to assess purity .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm substituent positions, particularly the fluorobenzyl and pyridinyl groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) in positive ion mode to verify molecular weight and fragmentation patterns.

- Elemental Analysis: Validate empirical formula consistency via combustion analysis.

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, identifying energetically favorable intermediates and transition states .

- Experimental Validation: Screen reaction conditions (e.g., solvent, catalyst, temperature) predicted computationally. For example, test polar aprotic solvents (DMF, DMSO) for nucleophilic substitution steps .

- Iterative Feedback: Refine computational models using experimental yields and byproduct data to improve accuracy .

Basic: What safety protocols are critical when handling 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing and synthesis steps to mitigate inhalation risks.

- Waste Management: Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Controlled Replicates: Conduct triplicate experiments under standardized conditions to rule out variability .

- Sensitivity Analysis: Adjust computational parameters (e.g., solvation models, basis sets) to identify sources of error .

- Cross-Validation: Compare results with analogous compounds (e.g., fluorobenzyl derivatives) to assess transferability of models .

Basic: What synthetic routes are reported for pyrimidinediamine derivatives, and how can they be adapted for this compound?

Methodological Answer:

- Nucleophilic Substitution: React 2-fluorobenzyl halides with pyrimidine precursors under basic conditions (e.g., KCO in DMF) .

- Catalytic Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions to introduce the pyridinyl group .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., fluorobenzyl position, pyridinyl groups) and test activity in enzyme inhibition assays .

- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding affinities against target proteins (e.g., kinases) .

- Data Correlation: Apply multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Basic: How should researchers validate the reproducibility of synthesis protocols for this compound?

Methodological Answer:

- Detailed Documentation: Record exact stoichiometry, reaction times, and purification steps .

- Collaborative Testing: Share protocols with independent labs to confirm yields and purity .

- Analytical Cross-Checks: Compare NMR, HPLC, and MS data with published spectra or reference standards .

Advanced: What role do heterogeneous reaction conditions play in improving yield and selectivity?

Methodological Answer:

- Catalyst Screening: Test immobilized catalysts (e.g., Pd/C, zeolites) to enhance recyclability and reduce metal leaching .

- Solvent Optimization: Explore green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Temperature Control: Store at -20°C in amber vials to prevent photodegradation .

- Desiccation: Use vacuum-sealed containers with silica gel to minimize hydrolysis.

- Periodic Re-testing: Analyze purity via HPLC every 6 months to detect decomposition .

Advanced: How can machine learning models accelerate the design of derivatives with enhanced properties?

Methodological Answer:

- Feature Engineering: Train models on datasets of pyrimidinediamine derivatives, incorporating descriptors like Hammett constants and steric parameters .

- Generative Algorithms: Use deep learning (e.g., variational autoencoders) to propose novel fluorobenzyl or pyridinyl analogs .

- Validation Loops: Integrate high-throughput experimentation to refine model predictions iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.